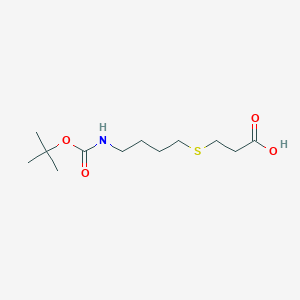

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid

Vue d'ensemble

Description

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and peptide chemistry due to its protective Boc group, which can be removed under acidic conditions to reveal the free amine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid typically involves the protection of an amino acid derivative. One common method is the reaction of 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow processes and the use of automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Free amines.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : The compound serves as an important intermediate in the synthesis of peptides. The Boc group allows for selective protection of amine functionalities, facilitating the formation of peptide bonds without premature reactions.

Case Study : In a study focusing on the synthesis of dipeptide-type inhibitors for SARS-CoV proteases, researchers utilized compounds with similar structures to enhance the stability and efficacy of the inhibitors. The incorporation of Boc-protected amino acids was crucial for achieving desired biological activity while maintaining solubility and stability in biological environments .

| Compound | Role | Outcome |

|---|---|---|

| 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid | Intermediate | Improved peptide bond formation |

| Dipeptide inhibitors | Active agents | Enhanced antiviral activity |

Drug Development

Overview : The compound has potential applications in drug design, particularly in creating prodrugs that can be activated within the body. Its thioether linkage may enhance bioavailability and metabolic stability.

Case Study : Research has demonstrated that compounds containing thioether groups can exhibit improved pharmacokinetic properties. For example, a series of thioether-containing compounds were evaluated for their ability to inhibit specific enzymes related to disease pathways, showing promising results in terms of potency and selectivity .

| Property | Importance |

|---|---|

| Bioavailability | Increased with thioether linkage |

| Metabolic stability | Enhanced due to structural modifications |

Bioconjugation Techniques

Overview : The compound is also valuable in bioconjugation methods, where it can be used to attach biomolecules to surfaces or other molecules for therapeutic purposes.

Case Study : In recent advancements, researchers have explored using Boc-protected amino acids for conjugating therapeutic agents to antibodies. This method allows for targeted delivery of drugs while minimizing off-target effects, making treatments more effective .

| Technique | Application | Benefit |

|---|---|---|

| Bioconjugation | Targeted drug delivery | Reduced side effects |

| Antibody-drug conjugates | Cancer therapy | Increased efficacy |

Material Science

Overview : Beyond biological applications, this compound can be utilized in the development of novel materials with specific chemical properties.

Case Study : Research into polymer chemistry has shown that incorporating thioether functionalities into polymer backbones can enhance mechanical properties and thermal stability. This has implications for creating advanced materials for industrial applications .

| Material Type | Modification | Resulting Property |

|---|---|---|

| Polymers | Thioether inclusion | Improved thermal stability |

| Coatings | Enhanced adhesion | Better durability |

Mécanisme D'action

The mechanism of action of 3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid primarily involves its ability to act as a protected amino acid derivative. The Boc group protects the amine during synthetic transformations and can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions . The thioether group can also engage in redox reactions, adding to the compound’s versatility in synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid: Features a Boc-protected amine and a thioether group.

N-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid: Another Boc-protected amino acid derivative with similar protective properties.

4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Contains a Boc-protected amine and a boronic acid group, used in Suzuki-Miyaura coupling reactions.

Uniqueness

This compound is unique due to its combination of a Boc-protected amine and a thioether group, which provides versatility in synthetic applications. The presence of both functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and peptide chemistry .

Activité Biologique

3-((4-((tert-Butoxycarbonyl)amino)butyl)thio)propanoic acid, with CAS number 1554516-76-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis that enhances stability and solubility. The presence of a thioether linkage and amino group suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing carbazole moieties have shown promising antibacterial and antifungal activities. In particular:

- Antibacterial Activity : Compounds similar to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 16 µg/mL to 64 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Fungal Activity : Inhibition of fungal growth was also noted, with significant reductions observed in cultures of Candida albicans when treated with concentrations around 64 µg/mL .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The hemolytic activity of the tested derivatives was found to be relatively low, ranging from 2% to 13% hemolysis at varying concentrations. However, toxicity was higher in human fibroblast cells, indicating that while antimicrobial activity may be promising, further modifications may be necessary to reduce cytotoxic effects .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of thioether-containing compounds and evaluated their biological activities. The findings indicated that structural modifications could enhance both antimicrobial efficacy and reduce toxicity .

- Comparative Analysis : A comparative study analyzed the biological activity of several thioether derivatives against established antimicrobial agents. Results showed that certain derivatives exhibited comparable or superior activity against specific pathogens .

- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that these compounds may disrupt bacterial cell membranes or interfere with essential metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Data Table: Biological Activity Summary

| Activity Type | Tested Strains | MIC (µg/mL) | Cytotoxicity (Hemolysis %) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 16 - 32 | 2 - 13 |

| Antibacterial | Escherichia coli | 64 | Higher in fibroblasts |

| Antifungal | Candida albicans | 64 | Higher in fibroblasts |

| Antifungal | Aspergillus flavus | Varies | Varies |

Propriétés

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-12(2,3)17-11(16)13-7-4-5-8-18-9-6-10(14)15/h4-9H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUTWFPMRKWARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.